

# A Comprehensive Technical Guide to the Synthesis of Diisopropanolamine from Propylene Oxide

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## Compound of Interest

Compound Name: *Diisopropanolamine*

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This in-depth technical guide provides a comprehensive overview of the synthesis of **diisopropanolamine** (DIPA) from propylene oxide and ammonia. The document details the reaction chemistry, process parameters, experimental protocols, and industrial-scale production methodologies. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.

## Introduction to Diisopropanolamine (DIPA)

**Diisopropanolamine** (DIPA) is an organic compound with the chemical formula  $C_6H_{15}NO_2$ . It is a secondary amine and a diol, possessing both amine and alcohol functional groups, which impart its versatile chemical properties. DIPA is a white to yellow solid at room temperature and is used in a wide range of industrial applications, including as an emulsifier, stabilizer, chemical intermediate, and a neutralizing agent in various formulations. In the pharmaceutical and drug development sector, DIPA can be used as a precursor for the synthesis of active pharmaceutical ingredients and as a buffering agent.

## Reaction Chemistry and Mechanism

The synthesis of **diisopropanolamine** from propylene oxide and ammonia is a nucleophilic addition reaction. The reaction proceeds in a stepwise manner, leading to the formation of

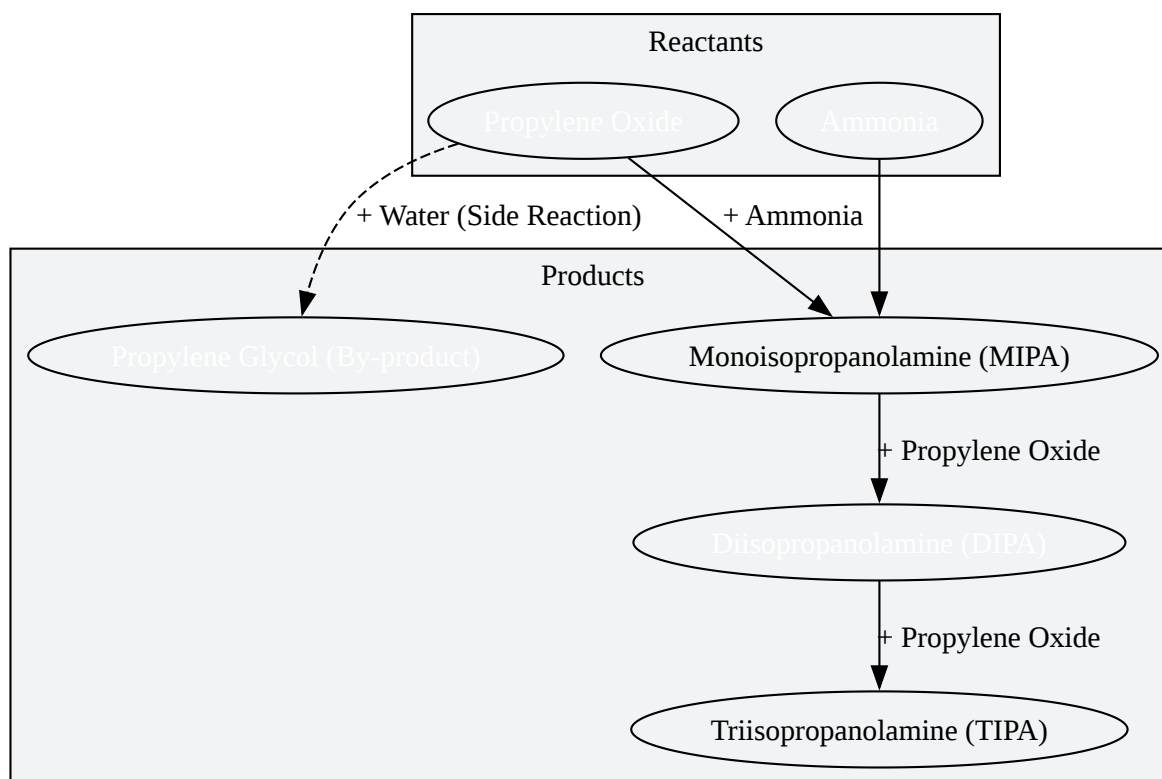
monoisopropanolamine (MIPA), **diisopropanolamine** (DIPA), and triisopropanolamine (TIPA).

The overall reaction scheme is as follows:

- Formation of Monoisopropanolamine (MIPA):  $\text{NH}_3 + \text{C}_3\text{H}_6\text{O} \rightarrow \text{C}_3\text{H}_9\text{NO}$
- Formation of **Diisopropanolamine** (DIPA):  $\text{C}_3\text{H}_9\text{NO} + \text{C}_3\text{H}_6\text{O} \rightarrow \text{C}_6\text{H}_{15}\text{NO}_2$
- Formation of Triisopropanolamine (TIPA):  $\text{C}_6\text{H}_{15}\text{NO}_2 + \text{C}_3\text{H}_6\text{O} \rightarrow \text{C}_9\text{H}_{21}\text{NO}_3$

Water is a crucial component in this process, acting as a catalyst to facilitate the ring-opening of the propylene oxide molecule.<sup>[1][2]</sup> The reaction is typically carried out in an aqueous solution of ammonia. The nucleophilic attack of the ammonia on the less sterically hindered carbon of the propylene oxide ring is the key step in the formation of the isopropanolamines.

A significant side reaction is the hydrolysis of propylene oxide to form propylene glycol, especially in the presence of excess water.<sup>[2]</sup>



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The reaction mechanism involves the protonation of the oxygen atom of the propylene oxide ring by a water molecule, making the epoxide more susceptible to nucleophilic attack by ammonia. The ammonia molecule then attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of monoisopropanolamine. This process can then be repeated with MIPA and DIPA acting as the nucleophiles to form DIPA and TIPA, respectively.

## Industrial Synthesis of Diisopropanolamine

The industrial production of **diisopropanolamine** is a continuous process carried out at elevated temperatures and pressures to achieve a high reaction rate and favorable product

distribution. The selectivity towards DIPA is controlled by adjusting the molar ratio of the reactants and other process parameters.

## Process Parameters

The key process parameters that influence the yield and selectivity of **diisopropanolamine** are:

- **Temperature:** The reaction is typically conducted at temperatures in the range of 130°C to 180°C.<sup>[1]</sup> Higher temperatures increase the reaction rate but may also lead to the formation of undesirable by-products.
- **Pressure:** High pressure, generally between 11 and 20 MPa, is maintained to keep the ammonia in a liquid or supercritical state, ensuring a high concentration of the reactant and facilitating the reaction.<sup>[1]</sup>
- **Molar Ratio of Reactants:** The molar ratio of ammonia to propylene oxide is a critical factor in determining the product distribution. To favor the formation of DIPA, a lower molar ratio of ammonia to propylene oxide is used compared to the synthesis of MIPA. A typical molar ratio for DIPA production is in the range of 6:1 to 10:1 (ammonia to propylene oxide).<sup>[1]</sup>
- **Catalyst:** Water is the most common and cost-effective catalyst for this reaction.<sup>[1][2]</sup> The concentration of water in the ammonia solution can affect the reaction rate and the extent of the propylene glycol side reaction.

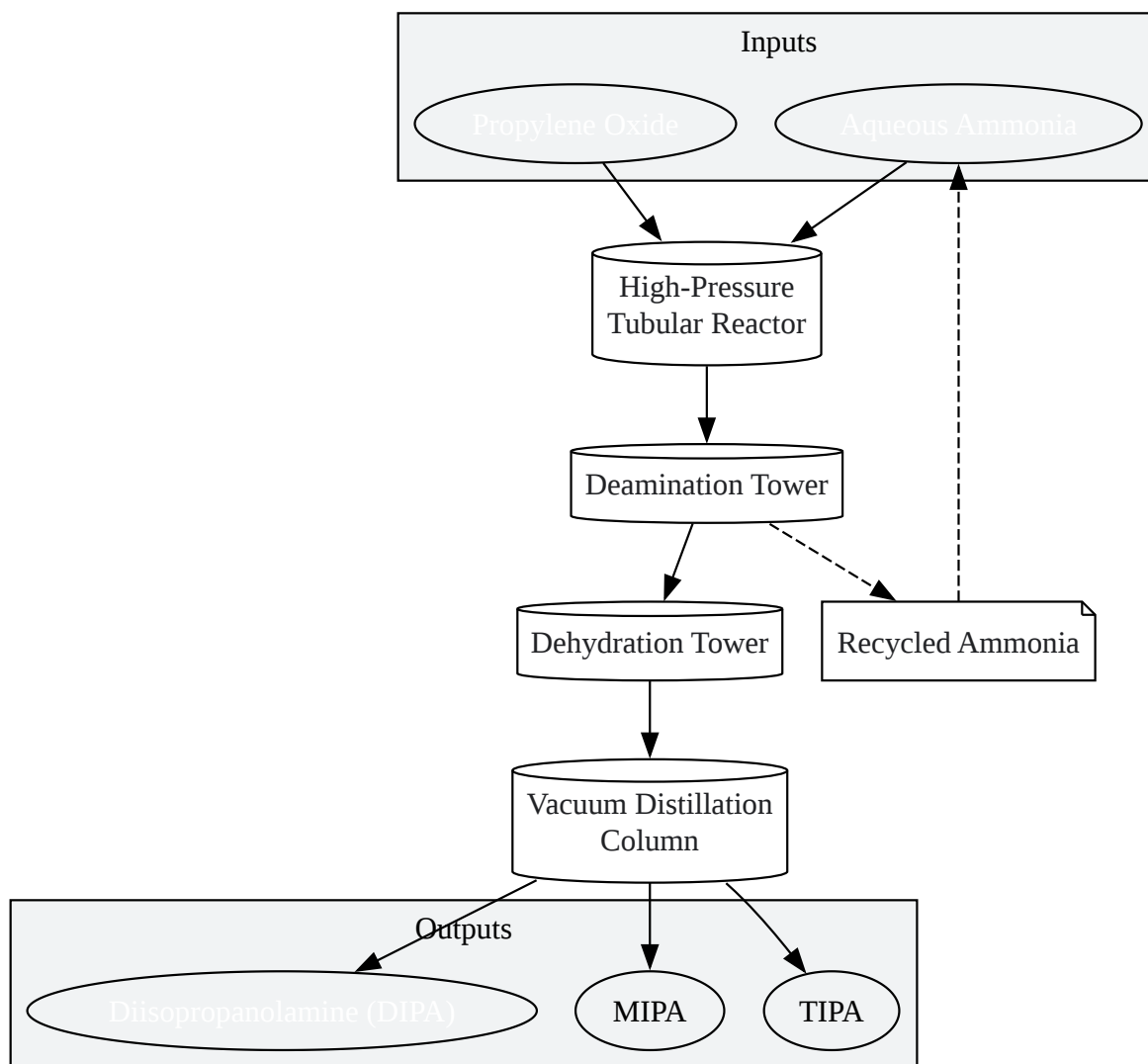
The following table summarizes typical industrial process conditions for the synthesis of isopropanolamines, with a focus on maximizing the DIPA yield.

Parameter	Value	Reference
Reactants	Propylene Oxide, Aqueous Ammonia	[1][3]
Catalyst	Water	[1][2]
Temperature	130 - 180 °C	[1]
Pressure	11 - 20 MPa	[1]
Ammonia:Propylene Oxide Molar Ratio	6:1 - 10:1	[1]
Reactor Type	Tubular Reactor	[1]

## Experimental Protocol for Industrial Synthesis

The following is a generalized protocol for the industrial-scale synthesis of **diisopropanolamine**:

- Feed Preparation: An aqueous solution of ammonia is prepared with a specific water content to act as the catalyst.[1]
- Reaction: The aqueous ammonia solution and propylene oxide are continuously fed into a high-pressure tubular reactor. The reactants are heated to the desired reaction temperature. [1] The high pressure ensures that the ammonia remains in a liquid or supercritical state.
- Deamination: After the reaction, the mixture is passed through a deamination tower to remove unreacted ammonia, which is then recycled back to the reactor.[1]
- Dehydration: The product mixture is then sent to a dehydration tower to remove water.[1]
- Purification: Finally, the mixture of isopropanolamines is separated by fractional distillation under vacuum to obtain high-purity **diisopropanolamine**. [1][3] The different boiling points of MIPA, DIPA, and TIPA allow for their separation.



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## Laboratory-Scale Synthesis of Diisopropanolamine

While detailed laboratory protocols for the synthesis of DIPA are not as commonly published as industrial methods, a batch synthesis can be performed in a high-pressure autoclave. The following is a representative, though generalized, laboratory-scale protocol.

## Materials and Equipment

- Materials: Propylene oxide, concentrated aqueous ammonia, deionized water.
- Equipment: High-pressure autoclave with a magnetic stirrer, heating mantle, temperature controller, and pressure gauge.

## Experimental Procedure

- Charging the Reactor: The autoclave is charged with a specific amount of concentrated aqueous ammonia and deionized water.
- Purging: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.
- Heating and Pressurization: The autoclave is heated to the desired reaction temperature (e.g., 120-150°C).
- Addition of Propylene Oxide: Propylene oxide is then slowly pumped into the autoclave at a controlled rate. The pressure inside the reactor will increase as the propylene oxide is added and the reaction proceeds.
- Reaction: The reaction mixture is stirred vigorously for a set period (e.g., 2-4 hours) while maintaining the desired temperature and pressure.
- Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.
- Workup and Purification: The reaction mixture is transferred to a round-bottom flask. Unreacted ammonia and water are removed by distillation. The resulting mixture of isopropanolamines can then be separated by vacuum distillation.

**Safety Precautions:** This reaction should be carried out in a well-ventilated fume hood due to the toxicity and flammability of the reactants. The use of a high-pressure autoclave requires proper training and adherence to safety protocols.

## Data on Yield and Selectivity

The selectivity of the reaction towards MIPA, DIPA, or TIPA is highly dependent on the molar ratio of ammonia to propylene oxide. The following table provides a qualitative overview of the expected product distribution based on the reactant ratio.

NH <sub>3</sub> :Propylene Oxide Molar Ratio	Primary Product	Secondary Products
High (>10:1)	MIPA	DIPA, TIPA
Intermediate (5:1 - 10:1)	DIPA	MIPA, TIPA
Low (<5:1)	TIPA	MIPA, DIPA

Quantitative data from a specific patent (CN101265197A) for a process optimized for DIPA production is presented below.[\[3\]](#)

Parameter	Value
Ammonia:Propylene Oxide Molar Ratio	5-8
Reaction Temperature	148-155 °C
Reaction Pressure	16.0-18.0 MPa
Reaction Time	1.5-3 hours
DIPA Purity in Product	>99%

## Conclusion

The synthesis of **diisopropanolamine** from propylene oxide and ammonia is a well-established industrial process. Control over reaction parameters, particularly the molar ratio of reactants, temperature, and pressure, is essential for achieving high selectivity towards the desired product. While industrial-scale production is a continuous process, laboratory-scale synthesis can be performed in a batch reactor. Further research into novel catalysts and process optimization could lead to even more efficient and selective methods for the production of **diisopropanolamine**.



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